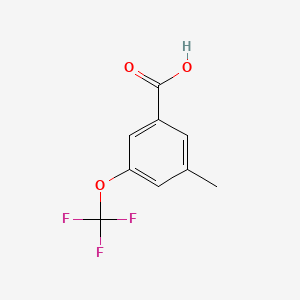

3-Methyl-5-(trifluoromethoxy)benzoic acid

Description

3-Methyl-5-(trifluoromethoxy)benzoic acid (C₉H₇F₃O₃) is a fluorinated aromatic carboxylic acid featuring a methyl group at the 3-position and a trifluoromethoxy (OCF₃) group at the 5-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the OCF₃ group, which enhances metabolic stability and modulates lipophilicity .

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLLNMRZSFBMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650453 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-51-4 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methylbenzoic acid with trifluoromethoxy iodide (CF3OI) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3-Methyl-5-(trifluoromethoxy)benzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 3-methyl-5-(trifluoromethoxy)benzaldehyde, while reduction with LiAlH4 can produce 3-methyl-5-(trifluoromethoxy)benzyl alcohol .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Methyl-5-(trifluoromethoxy)benzoic acid can be categorized into several domains:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation and reduction, allows it to be transformed into other valuable compounds. For example:

- Oxidation : Can yield corresponding carboxylic acids or ketones.

- Reduction : Converts the carboxylic acid group to an alcohol or aldehyde.

Medicinal Chemistry

Research indicates potential therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its effects on inflammatory pathways.

- Anticancer Activity : The compound is being studied for its ability to inhibit tumor growth through mechanisms such as enzyme inhibition and disruption of protein-protein interactions.

Biological Studies

The compound is utilized in studies focusing on:

- Enzyme Inhibition : It may interact with specific enzymes, blocking their activity and providing insights into biochemical pathways.

- Protein-Ligand Interactions : Understanding how this compound interacts with proteins can lead to the development of new therapeutic agents.

Industrial Applications

In the industry, this compound is used in:

- Agrochemicals : As a precursor in the synthesis of herbicides and pesticides.

- Dyes and Specialty Chemicals : Its unique properties allow it to be used in producing various chemical formulations.

Antimicrobial Activity Study

A study evaluated the antibacterial efficacy of various phenolic compounds, including derivatives of benzoic acids. The findings indicated that:

- The compound exhibited moderate activity against Escherichia coli and Listeria monocytogenes.

- The presence of the trifluoromethoxy group contributed to its antimicrobial properties.

Anticancer Mechanism Exploration

Research focused on the inhibition of MYC oncogenes highlighted the potential of trifluoromethyl-substituted compounds in disrupting protein-protein interactions critical for tumor growth. This suggests that derivatives like this compound could serve as starting points for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Substituent Differences

Key structural analogs differ in substituent type, position, and electronic effects:

Electronic Effects and Acidity

The acidity of benzoic acids is influenced by substituent electronic effects, quantified by Hammett σ constants :

- Trifluoromethoxy (OCF₃) : σ ≈ 0.35–0.45 (meta position), strongly electron-withdrawing, lowering pKa.

- Trifluoromethyl (CF₃) : σ ≈ 0.54 (meta), stronger electron withdrawal than OCF₃, leading to higher acidity.

- Methoxy (OCH₃) : σ ≈ -0.27 (meta), electron-donating, raising pKa.

Expected pKa Trends :

3-Methyl-5-(trifluoromethyl)benzoic acid (CF₃) < this compound (OCF₃) < 3-Methoxy-5-(trifluoromethyl)benzoic acid (OCH₃).

Commercial Availability

- Available : 3-Methyl-5-(trifluoromethyl)benzoic acid (Thermo Scientific, 97% purity) .

Biological Activity

3-Methyl-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by its unique substitution pattern, which includes a trifluoromethoxy group and a methyl group on the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : Approximately 204.15 g/mol

- Structural Features :

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Methyl Group : Influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily antimicrobial effects against certain bacterial strains. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activities of phenolic benzaldehydes and benzoic acids found that related compounds demonstrated significant bactericidal effects against pathogens like Escherichia coli and Listeria monocytogenes. The presence of hydroxyl (OH) groups significantly enhanced antibacterial activity, suggesting that modifications in the chemical structure can impact efficacy .

| Compound | Activity Against E. coli | Activity Against Listeria |

|---|---|---|

| This compound | Moderate | Moderate |

| 2-Hydroxy-5-methoxybenzoic acid | High | High |

| 2,4-Dihydroxybenzoic acid | Very High | Very High |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting cellular functions. Additionally, compounds with trifluoromethyl groups have been shown to exhibit unique interactions with biological targets, potentially influencing signaling pathways involved in cell growth and apoptosis.

Research Findings

Recent research highlights the potential of trifluoromethyl-substituted compounds in therapeutic applications:

- Antimicrobial Studies : Trifluoromethyl derivatives exhibited good activity against drug-resistant strains of bacteria, with minimal inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus .

- Pharmacological Potential : The structural features of this compound suggest possible applications in developing new antibiotics or anticancer agents, particularly due to its enhanced stability and reactivity profiles.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-5-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves functionalizing a benzoic acid precursor with trifluoromethoxy and methyl groups. For example, a related compound, 3-chloro-5-(trifluoromethyl)benzoic acid, is synthesized via chlorination of p-anisole followed by deprotection with trifluoroacetic acid . For this compound, analogous steps may include:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

Trifluoromethoxylation : Use AgOCF₃ or Cu-mediated coupling to install the trifluoromethoxy group.

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl substituent to the carboxylic acid moiety.

Optimization Tips :

- Monitor reaction temperature to avoid decomposition (e.g., trifluoromethoxy groups are thermally sensitive).

- Use anhydrous conditions for metal-mediated steps to improve yields.

- Purify intermediates via recrystallization (e.g., from ethanol/DMF mixtures, as solubility data for similar compounds indicate good organic solvent compatibility) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Analytical Techniques :

- LC-MS : Confirm molecular weight (MW = 234.15 g/mol) and detect impurities. Creative Proteomics’ LC-MS platform is validated for benzoic acid derivatives .

- NMR : Use , , and NMR to verify substituent positions and absence of byproducts (e.g., incomplete trifluoromethoxylation).

- Melting Point : Compare observed mp (e.g., 123–124°C for structural analogs) to literature values .

Data Table :

| Technique | Target Data | Expected Value |

|---|---|---|

| LC-MS | [M-H]⁻ ion | m/z 233.04 |

| NMR | CF₃O chemical shift | δ -55 to -60 ppm |

| Melting Point | mp range | 120–125°C (calibrate with reference standards) |

Advanced: What strategies resolve contradictions in solubility data for trifluoromethoxy-substituted benzoic acids?

Methodological Answer:

Discrepancies in solubility (e.g., ethanol vs. DMF) may arise from:

Crystallinity vs. Amorphous Forms : Recrystallization solvents affect particle morphology. Use XRPD to assess crystallinity .

pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility. Conduct solubility studies in buffered solutions (pH 1–13) .

Counterion Effects : Salts (e.g., sodium or potassium) improve aqueous solubility. Test ionized forms via titration .

Example Workflow :

- Compare solubility in ethanol (polar protic) vs. DMF (polar aprotic) at 25°C.

- Use HPLC to quantify dissolved material and correlate with Hansen solubility parameters.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

DFT Calculations : Optimize geometry using Gaussian or ORCA to calculate electron density maps. The trifluoromethoxy group is electron-withdrawing, directing nucleophiles to the para position relative to the methyl group.

Hammett Constants : Use σₘ (CF₃O: ~0.45) to predict activation barriers for substitution reactions.

MD Simulations : Model solvation effects in common solvents (e.g., DMSO) to assess reaction feasibility .

Key Insight : The methyl group sterically hinders ortho positions, favoring para substitution in electrophilic reactions.

Advanced: What metabolic pathways or degradation products should be considered in biological studies of this compound?

Methodological Answer:

- Phase I Metabolism : Cytochrome P450 enzymes may oxidize the methyl group to a hydroxymethyl intermediate, followed by further oxidation to a carboxylic acid (if not already present).

- Phase II Metabolism : Glucuronidation or sulfation of the carboxylic acid group is likely.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) can identify hydrolytic cleavage of the trifluoromethoxy group, releasing fluoride ions (monitor via ion chromatography) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation (use fume hood) .

- Storage : Keep in a cool, dry place away from oxidizers and strong bases. Store in amber glass to prevent photodegradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace CF₃O with OCF₃ or SCH₃) to assess electronic effects.

Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory applications) using IC₅₀ measurements.

Data Correlation : Use QSAR models to link logP, polar surface area, and bioactivity. For example, logP ~2.5 (predicted) suggests moderate membrane permeability .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

Challenges :

- Exothermic Reactions : Trifluoromethoxylation steps may require controlled cooling to prevent runaway reactions.

- Purification : Column chromatography is impractical at scale. Switch to recrystallization or acid-base extraction.

Mitigation Strategies : - Use flow chemistry for safer handling of reactive intermediates .

- Optimize solvent recycling (e.g., recover DMF via distillation) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.